Acetic acid;1-ethenylcyclododecan-1-ol
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Overview
Description
Acetic acid;1-ethenylcyclododecan-1-ol is a chemical compound with the molecular formula C14H26O2 It is a combination of acetic acid and 1-ethenylcyclododecan-1-ol, resulting in a unique structure that exhibits properties of both components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-ethenylcyclododecan-1-ol typically involves the esterification of acetic acid with 1-ethenylcyclododecan-1-ol. This reaction is catalyzed by an acid, such as concentrated sulfuric acid, and requires heating to facilitate the esterification process . The reaction can be represented as follows:
CH3COOH+C2H3C12H23OH→CH3COOC2H3C12H23+H2O
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes, often using continuous flow reactors to maintain optimal reaction conditions. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1-ethenylcyclododecan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester group back to the alcohol and acetic acid.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like ammonia (NH3) or amines can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and acetic acid.
Substitution: Various esters and amides.
Scientific Research Applications
Acetic acid;1-ethenylcyclododecan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of acetic acid;1-ethenylcyclododecan-1-ol involves its interaction with molecular targets such as enzymes and proteins. The ester group can undergo hydrolysis, releasing acetic acid and 1-ethenylcyclododecan-1-ol, which can then interact with biological molecules. The compound’s effects are mediated through pathways involving nucleophilic attack and subsequent chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with antimicrobial properties.
1-Ethenylcyclododecan-1-ol:
Uniqueness
Acetic acid;1-ethenylcyclododecan-1-ol is unique due to its combined properties of acetic acid and 1-ethenylcyclododecan-1-ol. This combination allows it to participate in a wider range of chemical reactions and applications compared to its individual components .
Properties
CAS No. |
92527-72-5 |
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Molecular Formula |
C16H30O3 |
Molecular Weight |
270.41 g/mol |
IUPAC Name |
acetic acid;1-ethenylcyclododecan-1-ol |
InChI |
InChI=1S/C14H26O.C2H4O2/c1-2-14(15)12-10-8-6-4-3-5-7-9-11-13-14;1-2(3)4/h2,15H,1,3-13H2;1H3,(H,3,4) |
InChI Key |
LVAMDCKGUPZSRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C=CC1(CCCCCCCCCCC1)O |
Origin of Product |
United States |
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